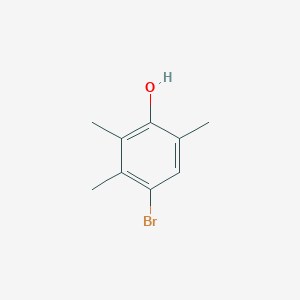
4-Bromo-2,3,6-trimethyl-phenol
概要
説明
“4-Bromo-2,3,6-trimethyl-phenol” is a chemical compound with the CAS Number: 51857-41-1 . It has a molecular weight of 215.09 . It is stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The molecular formula of “4-Bromo-2,3,6-trimethyl-phenol” is C9H11BrO . The InChI code is 1S/C9H11BrO/c1-5-4-8 (10)6 (2)7 (3)9 (5)11/h4,11H,1-3H3 .
Physical And Chemical Properties Analysis
“4-Bromo-2,3,6-trimethyl-phenol” is a solid substance . Its boiling point is 277.195ºC at 760 mmHg . The density is 1.407g/cm3 .
科学的研究の応用
Synthesis of 4-Bromo Quinolines
Field
Organic Chemistry
Application
4-Bromo-2,3,6-trimethyl-phenol is used in the synthesis of 4-Bromo Quinolines .
Method
The compound is constructed directly from easily prepared ortho-propynol phenyl azides using TMSBr as an acid-promoter . The cascade transformation performs smoothly to generate desired products in moderate to excellent yields with good functional groups compatibility .
Results
Difficult-to-access 4-bromo quinolines are constructed directly from easily prepared ortho-propynol phenyl azides . The cascade transformation performs smoothly to generate desired products in moderate to excellent yields with good functional groups compatibility .
Electrophilic Bromination of Phenols
Application
4-Bromo-2,3,6-trimethyl-phenol is used in the electrophilic bromination of phenols .
Method
A practical electrophilic bromination procedure for phenols and phenol–ethers was developed under efficient and very mild reaction conditions . A broad scope of arenes was investigated, including the benzimidazole and carbazole core as well as analgesics such as naproxen and paracetamol .
Synthesis of Complexes
Field
Inorganic Chemistry
Application
4-Bromo-2,3,6-trimethyl-phenol is used as a ligand for the synthesis of complexes of Zn (II), Co (II), Cu (II), Ni (II) and Mn (II) .
Method
The specific method of application or experimental procedures is not provided in the source .
Results
The specific results or outcomes obtained are not provided in the source .
Cross-Coupling Reactions
Application
4-Bromo-2,3,6-trimethyl-phenol is a common aryl bromide reagent that can be used in various cross-coupling reactions to synthesize compounds for medicinal and material science applications .
Results
Precursor to Vitamin E
Field
Biochemistry
Application
2,3,6-Trimethylphenol, which is structurally similar to 4-Bromo-2,3,6-trimethyl-phenol, is used as a precursor to vitamin E .
Method
2,3,6-Trimethylphenol is produced industrially by the methylation of m-cresol with methanol in the presence of a solid acid .
Results
Synthesis of Coumarin Heterocycles
Application
While the specific use of 4-Bromo-2,3,6-trimethyl-phenol is not mentioned, coumarin heterocycles, which are structurally similar, have been synthesized for their valuable biological and pharmaceutical properties .
Results
Coumarins have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .
Safety And Hazards
特性
IUPAC Name |
4-bromo-2,3,6-trimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-5-4-8(10)6(2)7(3)9(5)11/h4,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZUMQRUUPCHJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445384 | |
| Record name | 4-bromo-2,3,6-trimethyl-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,3,6-trimethylphenol | |
CAS RN |
51857-41-1 | |
| Record name | 4-bromo-2,3,6-trimethyl-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

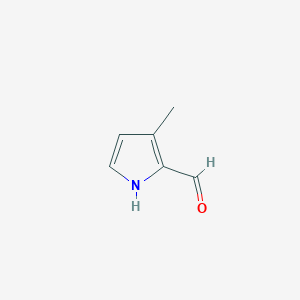
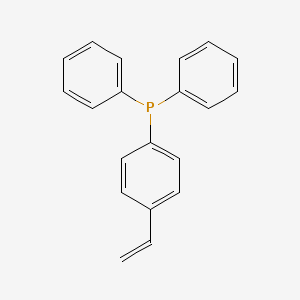
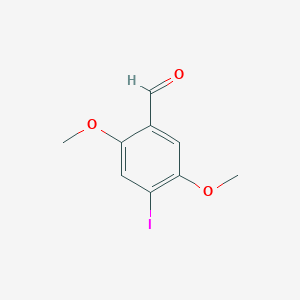
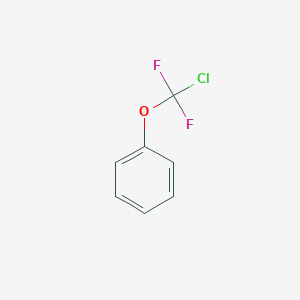
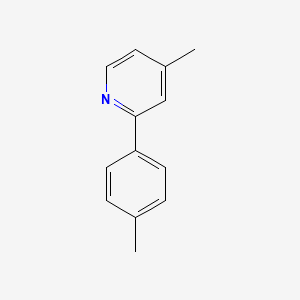
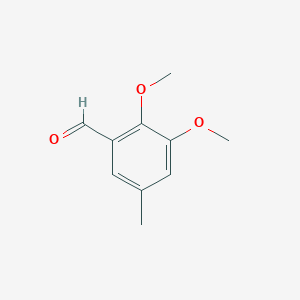
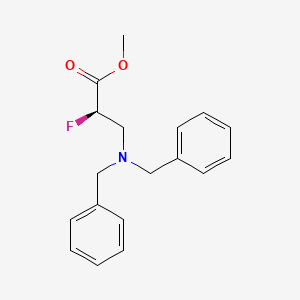
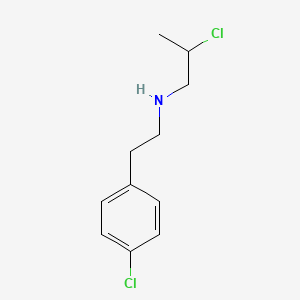
![4-[3-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1600592.png)
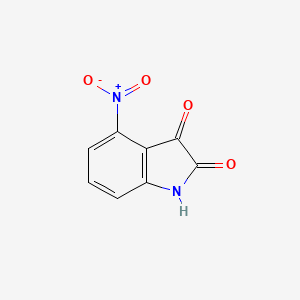
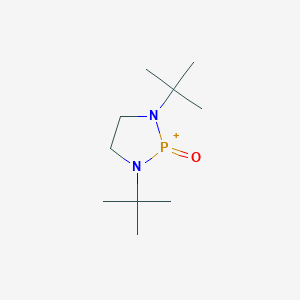
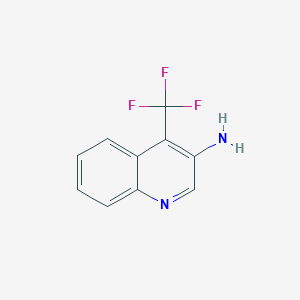
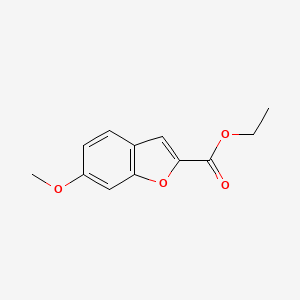
![(3Ar,4S,6R,6aS)-2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-6-carboxylate](/img/structure/B1600600.png)